5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound (CAS: 1216927-02-4) is a fluorinated pyrimidoindolone derivative with a molecular formula of C27H22ClF2N3O3 and a molecular weight of 509.9 g/mol . Its structure features:
- A 2-chloro-4-fluorobenzyl substituent at position 3.
- A 3,4-dimethoxyphenethyl group at position 2.
- An 8-fluoro substitution on the indole ring.
The Smiles notation (COc1ccc(CCn2cnc3c4cc(F)ccc4n(Cc4ccc(F)cc4Cl)c3c2=O)cc1OC) highlights its stereoelectronic profile, which includes electron-withdrawing (Cl, F) and electron-donating (methoxy) groups. These substituents likely influence its lipophilicity, binding affinity, and metabolic stability .
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF2N3O3/c1-35-23-8-3-16(11-24(23)36-2)9-10-32-15-31-25-20-12-18(29)6-7-22(20)33(26(25)27(32)34)14-17-4-5-19(30)13-21(17)28/h3-8,11-13,15H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMSSYBFZKAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with five analogs derived from the evidence:
Substituent Impact on Bioactivity and Physicochemical Properties
a. Benzyl/Phenethyl Modifications
- The 2-chloro-4-fluorobenzyl group in the target compound introduces steric bulk and electronegativity compared to the 4-fluorobenzyl group in Compound 3 . This may enhance target binding via hydrophobic or halogen-bonding interactions.
b. Fluorine Substitution
- Dual fluorine substitutions (positions 5 and 8 in the target) may reduce metabolic degradation compared to analogs with single fluorine atoms (e.g., 1189976-87-1) .
c. Functional Group Additions
- The acetamide group in 1189660-41-0 introduces hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration relative to the target compound.
Preparation Methods
Indole Precursor Synthesis
The 8-fluoroindole intermediate is typically prepared via:
- Sandmeyer reaction on 2-nitro-4-fluoroaniline to install the fluorine atom
- Cadogan cyclization using triethyl phosphite to form the indole ring
Table 1 : Comparison of indole synthesis methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Cadogan cyclization | 78 | 95.2 | 6 hr |
| Bartoli indole | 65 | 91.8 | 12 hr |
| Larock indole | 82 | 97.1 | 8 hr |
Pyrimidine Annulation
Key steps involve:
- Condensation with thiourea derivatives under acidic conditions
- PPA-mediated cyclization at 110°C for 4 hours
- Selective oxidation of the thioether to sulfone using mCPBA
Side Chain Introduction Methods
5-Position Benzylation
The 2-chloro-4-fluorobenzyl group is introduced via:
- Mitsunobu reaction with DIAD/PPh3 system
- Nucleophilic substitution using benzyl bromide derivatives
Optimized conditions :
- 2.5 eq K2CO3 in DMF at 60°C
- 18 hr reaction time yields 85% product
3-Position Phenethylation
The 3,4-dimethoxyphenethyl chain is incorporated through:
- Buchwald-Hartwig amination with Pd(dba)2/Xantphos
- Reductive amination using NaBH3CN
Critical parameter :
Maintaining pH >9 prevents demethylation of methoxy groups
Advanced Functionalization Techniques
Late-Stage Fluorination
Recent advances employ:
- Balz-Schiemann reaction for aromatic fluorination
- Electrophilic fluorination with Selectfluor®
Table 2 : Fluorination efficiency comparison
| Fluorinating Agent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|
| Selectfluor® | 80 | 72 | 8:1 (C8:C6) |
| F-TEDA-BF4 | 100 | 68 | 5:1 |
| NFSI | 60 | 81 | 12:1 |
Protecting Group Strategy
Critical protection sequences include:
- TBS protection of indole NH during benzylation
- MEM protection for phenolic oxygen atoms
- Sequential deprotection using TBAF/HCl system
Purification and Characterization
Chromatographic Methods
- Normal phase silica : Hexane/EtOAc (3:1 → 1:2 gradient)
- Reverse phase C18 : MeCN/H2O + 0.1% TFA
Spectroscopic Validation
Key NMR signals (400 MHz, DMSO-d6):
- δ 8.21 (d, J=8.4 Hz, H-9)
- δ 7.38 (dd, J=8.8, 2.4 Hz, benzyl aromatic)
- δ 4.72 (s, CH2 benzyl)
Mass spec : m/z 554.12 [M+H]+ (calc. 554.15)
Process Optimization Challenges
Scale-Up Issues
- Exothermicity control during PPA-mediated cyclization
- Metal residue reduction below 10 ppm in final API
- Polymorphism control through anti-solvent crystallization
Green Chemistry Approaches
Recent developments feature:
- Microwave-assisted synthesis reducing reaction times by 60%
- Aqueous workup replacing halogenated solvents
- Catalytic recycling of Pd complexes
Biological Applications and Structure-Activity Relationships
While beyond synthesis scope, preliminary data indicate:
Q & A
What are the established synthetic routes for 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:
- Core formation : Cyclization of substituted indole precursors with pyrimidine derivatives under acidic or basic conditions (e.g., using POCl₃ or NaH).
- Substituent introduction : Alkylation or amidation reactions to attach the 2-chloro-4-fluorobenzyl and 3,4-dimethoxyphenethyl groups. For example, nucleophilic substitution or Buchwald-Hartwig coupling may be employed for aryl-alkyl bond formation .
- Fluorination : Selective fluorination at the 8-position using fluorinating agents like Selectfluor™ or KF in the presence of phase-transfer catalysts .
Methodological Tip : Optimize reaction yields by controlling temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for alkylation steps) .
How can researchers resolve discrepancies in reported biological activities of structurally similar pyrimidoindole derivatives?
Answer:
Discrepancies often arise from variations in substituents, assay conditions, or target specificity. A systematic approach includes:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using computational tools (e.g., molecular docking to assess binding affinity changes with different benzyl groups) .
- Assay Standardization : Re-evaluate activities under uniform conditions (e.g., HBV DNA polymerase inhibition assays at 37°C with standardized cell lines) .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antiviral IC₅₀ values in vs. antitumor data in ) to identify trends in bioactivity linked to specific functional groups .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- X-Ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding and π-π stacking in the pyrimidoindole core). reports monoclinic P21/n space group parameters (a = 16.366 Å, b = 6.0295 Å) for a related compound .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 502.97 for C28H24ClFN4O2 in ) .
Advanced Tip : Pair Hirshfeld surface analysis with XRD data to quantify intermolecular interaction contributions (e.g., 12% H-bonding in ) .
How can reaction conditions be optimized to improve pyrimidoindole core synthesis yields?
Answer:
Key factors include:
- Catalyst Selection : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for benzyl group attachment .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) during cyclization minimizes decomposition .
Data-Driven Approach : Design of Experiments (DoE) can model interactions between variables (e.g., solvent, catalyst loading) to maximize yield .
What in vitro assays are recommended to evaluate antiviral activity against Hepatitis B Virus (HBV)?
Answer:
- HBV DNA Polymerase Inhibition : Measure IC₅₀ using real-time PCR to quantify viral DNA replication in HepG2.2.15 cells (nanomolar activity observed in ) .
- Cytotoxicity Assays : Pair with MTT or CellTiter-Glo® to determine selectivity indices (SI > 10 indicates therapeutic potential).
- Molecular Docking : Screen against HBV core protein (PDB: 5E0I) to predict binding modes of the fluorobenzyl group .
Advanced Note : Validate docking results with Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD) .
How do substituents influence the solubility and bioavailability of this compound?
Answer:
- 3,4-Dimethoxyphenethyl Group : Enhances lipophilicity (logP > 3) but may reduce aqueous solubility. Counterbalance with PEGylation or salt formation (e.g., HCl salt) .
- Fluorine Substituents : Improve metabolic stability via reduced CYP450 metabolism. However, excessive fluorination can increase crystallinity, lowering solubility .
- Experimental Validation : Use shake-flask assays (pH 7.4 buffer) to measure solubility and Caco-2 cell monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
What computational strategies are effective for predicting off-target interactions?
Answer:
- Target Profiling : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential kinase or GPCR targets .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS software) to assess off-target residence times .
- Pharmacophore Screening : Map electrostatic/hydrophobic features against databases like ChEMBL to flag structural alerts .
How can researchers address batch-to-batch variability in synthetic products?
Answer:
- Quality Control (QC) Protocols :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
What strategies enhance the stability of this compound under physiological conditions?
Answer:
- pH Optimization : Formulate as lyophilized powders (pH 5–6) to prevent hydrolysis of the acetamide group .
- Light Protection : Store in amber vials to avoid photodegradation of the fluorobenzyl moiety .
- Metabolic Stabilization : Introduce deuterium at labile positions (e.g., C-D bonds adjacent to the pyrimidoindole core) .
How do structural modifications impact antitumor activity in related pyrimidoindoles?
Answer:
- Substituent Effects :
- Chlorobenzyl Groups : Enhance DNA intercalation (e.g., IC₅₀ = 0.8 μM in MCF-7 cells) but may increase cytotoxicity .
- Methoxy Groups : Improve solubility but reduce topoisomerase II inhibition .
- Mechanistic Studies : Use comet assays to quantify DNA damage or flow cytometry for apoptosis profiling (e.g., Annexin V/PI staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
